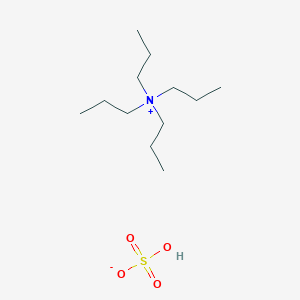

Tetrapropylammonium bisulfate

Beschreibung

Contextualizing Quaternary Ammonium (B1175870) Salts in Contemporary Chemical Science

Quaternary ammonium salts, often referred to as "quats," are a class of ionic compounds characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanently charged cation. wikipedia.orgtaylorandfrancis.com This permanent charge, independent of pH, is a key feature that distinguishes them from other amine derivatives. wikipedia.org In contemporary chemical science, quaternary ammonium salts are recognized for their diverse applications, which include their use as disinfectants, surfactants, fabric softeners, and antistatic agents. wikipedia.orgsfei.org

Their utility extends significantly into the realm of synthetic organic chemistry, where they are widely employed as phase transfer catalysts (PTCs). wikipedia.orgtaylorandfrancis.com PTCs facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary. myskinrecipes.com Quaternary ammonium salts have demonstrated superiority over other phase transfer systems like crown ethers and polyethylene (B3416737) glycols in certain applications. taylorandfrancis.com The ever-expanding applications of these salts have spurred considerable research into their synthesis and characterization. taylorandfrancis.com

Overview of Research Domains for Tetrapropylammonium (B79313) Bisulfate

Tetrapropylammonium bisulfate [(CH₃CH₂CH₂)₄N(HSO₄)] is a white, crystalline solid at room temperature. sigmaaldrich.comchembk.com Its molecular structure and properties have led to its investigation and application in several specialized research areas.

Key Research Applications:

Phase Transfer Catalysis: A primary application of this compound is as a phase transfer catalyst in various organic synthesis reactions. myskinrecipes.com It has been shown to be particularly effective in promoting nucleophilic substitution reactions. myskinrecipes.com

Ion-Pair Chromatography: The compound is utilized as an ion-pairing reagent in high-performance liquid chromatography (HPLC). sigmaaldrich.comsigmaaldrich.com This technique is employed for the separation of ionic and highly polar compounds.

Ionic Liquids: this compound is used in the preparation of room-temperature ionic liquids. chemicalbook.com Ionic liquids are salts with low melting points that are being explored as green solvents and electrolytes due to their unique properties, including low vapor pressure and high thermal stability. chembk.com

Electrochemistry: Similar to its tetrabutyl-analogue, this compound is investigated for its potential role in developing novel electrolyte systems, particularly for advanced battery technologies. pubcompare.airesearchgate.net The study of related compounds like tetrabutylammonium (B224687) bisulfate as electrolyte additives has shown effects on hydrogen and oxygen evolution overpotentials in lead-acid batteries. researchgate.net

Crystallization Studies: Alkylammonium salts, including those with structures analogous to this compound, have been studied for their role as nucleating agents in the crystallization of polymers like poly(vinylidene fluoride), influencing the formation of specific crystalline phases. scispace.com

Historical Development and Evolution of Research Perspectives on Alkylammonium Bisulfates

The study of quaternary ammonium compounds has a history dating back to the early 20th century, with initial recognition of their antimicrobial properties. mdpi.com The development of commercial classes of these compounds progressed systematically, with variations in the alkyl and aryl groups attached to the central nitrogen atom. google.com

Research into alkylammonium bisulfates specifically has evolved from foundational synthesis and characterization to more specialized applications. Initially, methods were developed for the economically viable, large-scale production of quaternary ammonium bisulfates. justia.com Over time, the focus has shifted towards harnessing their unique chemical properties. For instance, the ability of alkylamines to react with ammonium bisulfate through displacement reactions has been a subject of atmospheric chemistry research. researchgate.net

More recently, the perspective on alkylammonium bisulfates has broadened to include their role in materials science and sustainable energy. The investigation of tetrabutylammonium bisulfate as a catalyst for the hydrolysis of epoxides and aziridines highlights the ongoing discovery of new catalytic applications for this class of compounds. researchgate.netsigmaaldrich.com Furthermore, the exploration of these salts in electrolyte formulations for batteries signifies a forward-looking approach to addressing contemporary technological challenges. pubcompare.airesearchgate.net The formation of ammonium bisulfate itself through novel atmospheric pathways continues to be an active area of research, underscoring the fundamental importance of understanding these compounds. acs.org

Table of Chemical Properties for this compound

| Property | Value | Reference(s) |

| CAS Number | 56211-70-2 | sigmaaldrich.comglpbio.com |

| Molecular Formula | C₁₂H₂₉NO₄S | sigmaaldrich.comglpbio.com |

| Molecular Weight | 283.43 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | White to off-white crystals or solid | sigmaaldrich.comchembk.com |

| Melting Point | 158-160 °C | sigmaaldrich.comchembk.com |

| Solubility | Slightly soluble in methanol (B129727) and water | chembk.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

hydrogen sulfate;tetrapropylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.H2O4S/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-5(2,3)4/h5-12H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXJKKOSZCHGEU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585012 | |

| Record name | N,N,N-Tripropylpropan-1-aminium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56211-70-2 | |

| Record name | Tetrapropylammonium hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56211-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N-Tripropylpropan-1-aminium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Synthetic Utility of Tetrapropylammonium Bisulfate

Advanced Synthetic Approaches to Tetrapropylammonium (B79313) Bisulfate

The preparation of tetrapropylammonium bisulfate can be achieved through several pathways, with ongoing research focused on improving efficiency, scalability, and sustainability.

Traditionally, the synthesis of quaternary ammonium (B1175870) bisulfates involves the neutralization of the corresponding hydroxide (B78521) with sulfuric acid or the reaction of a tertiary amine with an alkyl sulfate (B86663). A common method for preparing tetra-n-propylammonium hydrogen sulfate involves the reaction of sodium tetra-n-propyl amide with sulfuric acid.

More advanced methodologies have been developed to streamline the process and avoid intermediate steps. One such patented process describes the synthesis of quaternary ammonium bisulfate salts directly from quaternary ammonium halides. This method involves reacting the halide salt (e.g., tetrapropylammonium bromide) with sulfuric acid in the presence of a water-insoluble organic solvent. By heating the mixture, a ternary azeotrope of hydrogen halide, water, and the organic solvent is distilled off, driving the reaction to completion and yielding the desired bisulfate salt. google.com This approach is advantageous as it starts from more common halide precursors.

Research into alternative reagents also includes the use of different sulfonating agents and reaction media, such as ionic liquids, to enhance reaction rates and selectivity. The goal of these novel pathways is to increase yield, simplify purification, and utilize less hazardous starting materials.

For industrial applications, the scalability and environmental impact of the synthesis are critical. Process optimization for this compound production focuses on creating cost-effective and green methodologies. The azeotropic distillation method mentioned previously is an example of process optimization, as it is less time-consuming and labor-intensive, and it reduces the volume of materials needed, leading to cost and effluent disposal savings. google.com

Further optimization strategies include:

Catalyst Development: Investigating catalysts that can promote the reaction under milder conditions (lower temperature and pressure).

Solvent Selection: Employing green solvents or solvent-free conditions to minimize volatile organic compound (VOC) emissions. researchgate.net

Continuous Flow Reactors: Shifting from batch processing to continuous flow systems can improve efficiency, safety, and consistency for large-scale production.

Waste Reduction: Designing the synthesis to minimize byproduct formation and developing methods to recycle solvents and unreacted reagents.

The following table provides a comparative overview of synthetic approaches.

| Synthetic Method | Key Reactants | Reaction Conditions | Advantages |

| Neutralization | Tetrapropylammonium hydroxide, Sulfuric acid | Aqueous solution, ambient temperature | Simple, high purity product |

| Amide Reaction | Sodium tetra-n-propyl amide, Sulfuric acid | Appropriate solvent | Common preparation route |

| Halide Exchange via Azeotropic Distillation | Tetrapropylammonium halide, Sulfuric acid, Water-insoluble organic solvent | Heating to form and remove a ternary azeotrope google.com | Efficient, scalable, cost-effective, reduces labor and material use google.com |

This compound as a Reagent in Organic Synthesis

This compound is a valuable reagent, primarily acting as a phase-transfer catalyst (PTC). As a PTC, it facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one reactant across the phase boundary to react with the other. Its utility is comparable to that of the more extensively studied tetrabutylammonium (B224687) bisulfate. researchgate.netscientificlabs.co.uk

The primary method for synthesizing quaternary ammonium compounds is the alkylation of tertiary amines, a process known as the Menshutkin reaction. wikipedia.orgnih.gov In these reactions, this compound can serve as a phase-transfer catalyst, especially when the tertiary amine and the alkylating agent are in separate phases. The tetrapropylammonium cation pairs with the reacting anion, transferring it into the organic phase where the reaction occurs.

Furthermore, this compound can be used in anion exchange reactions to prepare other tetrapropylammonium salts. By reacting it with a salt containing a different anion (e.g., sodium nitrate), a metathesis reaction can occur, yielding tetrapropylammonium nitrate (B79036) and sodium bisulfate, depending on the solubility and equilibrium of the species involved.

The role of tetraalkylammonium bisulfates as catalysts in the derivatization of organic molecules is well-documented. researchgate.net this compound is expected to exhibit similar catalytic activity in a wide range of organic transformations.

Key applications include:

Synthesis of Ethers and Esters: It can catalyze the reaction between an alkyl halide and an alcohol or a carboxylate salt, which are often in different phases.

Michael Additions: It has been shown to be an efficient catalyst for the regioselective Michael addition of indoles to electron-deficient olefins in aqueous media, producing 3-alkylated indoles. researchgate.net

Oxidation Reactions: In conjunction with an oxidizing agent, it can facilitate the oxidation of various functional groups. For instance, tetrabutylammonium bisulfate is used in protocols for the aerobic oxidation of aryl- and heteroarylacetamides to α-keto amides. researchgate.net

Cycloaddition Reactions: It can catalyze regioselective [3+2] cycloaddition reactions, such as those between chalcones and azides to form complex heterocyclic structures. researchgate.net

The table below summarizes selected applications in organic molecule derivatization, based on the known reactivity of analogous tetraalkylammonium salts.

| Reaction Type | Substrate Examples | Product Type | Catalytic Role of Tetraalkylammonium Bisulfate |

| Michael Addition | Indoles, Nitrostyrenes/Chalcones | 3-Alkylated Indoles | Phase-transfer catalyst in aqueous medium researchgate.net |

| Aerobic Oxidation | Arylacetamides | N-monosubstituted α-keto amides | Co-catalyst with a bicarbonate promoter researchgate.net |

| N-Alkylation | 3,4-dihydropyrimidine-2(1H)-ones | N1-alkylated products | Catalyst under solvent-free conditions researchgate.net |

| O-Glycosylation | Hydroxamic acids, Acetobromoglucose | Glucosyl hydroxamates | Catalyst for forming the glycosidic bond researchgate.net |

| Domino Reactions | Salicylaldehydes, 5-Pyrazolones | Benzopyran-annulated pyrazoles | Mediates Knoevenagel-hetero-Diels-Alder sequence researchgate.net |

Advanced Characterization Techniques and Spectroscopic Studies of Tetrapropylammonium Bisulfate

Spectroscopic Analysis for Structural and Electronic Insights

Spectroscopic techniques are pivotal in elucidating the structural and electronic properties of tetrapropylammonium (B79313) bisulfate. These methods provide a detailed understanding of its molecular architecture and behavior in different chemical environments.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Behavior and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. In the context of tetrapropylammonium bisulfate, ¹H and ¹³C NMR are instrumental in confirming the molecular structure and studying its behavior in solution.

¹H NMR spectra of this compound would characteristically show signals corresponding to the different proton environments within the tetrapropylammonium cation. These typically include a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons directly bonded to the nitrogen atom. The integration of these signals provides a quantitative measure of the protons in each environment.

Similarly, ¹³C NMR spectra would reveal distinct peaks for each carbon atom in the propyl chains, allowing for unambiguous structural confirmation. The chemical shifts in both ¹H and ¹³C NMR can be influenced by the solvent and the concentration, providing insights into ion-pairing and other intermolecular interactions in the solution state. While specific research on the NMR of this compound is not extensively published, data from analogous compounds like tetrabutylammonium (B224687) bisulfate can provide valuable comparative insights. chemicalbook.comnih.govspectrabase.com For instance, studies on tetrabutylammonium bisulfate have utilized NMR to investigate its interactions and the effects of pH on its chemical shifts. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tetrapropylammonium Cation

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₂- | ~3.1-3.3 (triplet) | ~58-60 |

| -CH₂- | ~1.6-1.8 (sextet) | ~19-21 |

| -CH₃ | ~0.9-1.1 (triplet) | ~10-12 |

This table presents predicted NMR chemical shift ranges for the tetrapropylammonium cation based on established principles and data from similar quaternary ammonium (B1175870) salts. Actual values may vary based on experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the propyl groups, including stretching and bending vibrations. Additionally, the bisulfate anion (HSO₄⁻) will exhibit distinct vibrational modes, notably the S=O and S-O stretching frequencies, and the S-O-H bending mode. The positions of these bands can provide information about hydrogen bonding and ion-pairing interactions.

Raman spectroscopy offers complementary information. nih.gov The tetrapropylammonium cation, with its tetrahedral symmetry around the nitrogen atom, would have characteristic Raman-active modes. The bisulfate anion also has distinct Raman signals. Studies on similar compounds, such as tetrabutylammonium bisulfate, have utilized Raman spectroscopy to investigate ionic association in solution. kuleuven.beglobalauthorid.comacs.org The analysis of these spectra helps in understanding the intermolecular forces and the structure of ion pairs formed in different solvents.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group/Ion | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| C-H (propyl) | Stretching | 2850-3000 | IR, Raman |

| C-H (propyl) | Bending | 1350-1470 | IR, Raman |

| S=O (bisulfate) | Stretching | 1150-1250 | IR, Raman |

| S-O (bisulfate) | Stretching | 1000-1100 | IR, Raman |

| S-O-H (bisulfate) | Bending | 850-950 | IR, Raman |

This table summarizes the expected vibrational frequencies for the key functional groups in this compound. These values are based on established group frequencies and data from related sulfate (B86663) and quaternary ammonium compounds.

Advanced Mass Spectrometry for Ionization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a salt like this compound, electrospray ionization (ESI) is a commonly employed technique. In ESI-MS, the tetrapropylammonium cation ([N(C₃H₇)₄]⁺) would be readily observed in the positive ion mode.

Chromatographic and Separation Science Applications

This compound is a key reagent in the field of separation science, primarily due to its effectiveness as an ion-pairing agent in various chromatographic techniques.

Ion Pair Chromatography Utilizing this compound

Ion-pair chromatography (IPC) is a technique used for the separation of ionic and highly polar analytes on reversed-phase columns. sigmaaldrich.comchemimpex.com In this method, an ion-pairing reagent, such as this compound, is added to the mobile phase. sigmaaldrich.com The tetrapropylammonium cation forms a neutral ion pair with an anionic analyte. This neutral complex has increased hydrophobicity, allowing it to be retained and separated on a nonpolar stationary phase, such as a C18 column.

The concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic modifier content are critical parameters that are optimized to achieve the desired separation. This compound is particularly suitable for the separation of acidic compounds. tcichemicals.com

Advanced Separation Techniques (e.g., HPLC, GC) with this compound as a Mobile Phase Additive or Derivatization Reagent

Beyond its primary role in IPC, this compound and its analogs find applications in other advanced separation techniques.

High-Performance Liquid Chromatography (HPLC): In HPLC, this compound is a widely used mobile phase additive for the analysis of various compounds, including nucleotides, organic acids, and pharmaceuticals. sigmaaldrich.comsigmaaldrich.comnih.gov Its presence in the mobile phase can significantly improve the peak shape and retention of ionic analytes. researchgate.net The use of tetrapropylammonium salts as mobile phase additives has been shown to be effective in the analysis of complex biological samples. nih.govnih.gov For example, a method using tetrabutylammonium bisulfate in the mobile phase was developed for the analysis of nucleotides by HPLC. nih.gov

Gas Chromatography (GC): While less common, quaternary ammonium salts can be used as derivatization reagents in gas chromatography. research-solution.comjfda-online.com Derivatization is a process where the analyte is chemically modified to make it more volatile and thermally stable, thus suitable for GC analysis. For instance, tetrabutylammonium hydroxide (B78521), a related compound, is used for the derivatization of carboxylic acids to form their butyl esters, which are more amenable to GC analysis. research-solution.com Although direct use of this compound as a derivatization reagent in GC is not widely reported, the principle highlights the versatility of quaternary ammonium compounds in separation science.

Table 3: Applications of this compound in Separation Science

| Technique | Role of this compound | Analyte Type | Principle of Action |

| Ion Pair Chromatography (IPC) | Ion-Pairing Reagent | Anionic and highly polar compounds | Forms a neutral, hydrophobic ion pair with the analyte, enabling retention on a reversed-phase column. sigmaaldrich.comchemimpex.com |

| High-Performance Liquid Chromatography (HPLC) | Mobile Phase Additive | Ionic analytes (e.g., nucleotides, organic acids) | Improves peak shape and retention by interacting with the analyte and stationary phase. nih.govresearchgate.net |

| Gas Chromatography (GC) (by analogy) | Derivatization Reagent | Carboxylic acids, amines | Chemically modifies the analyte to increase its volatility and thermal stability for GC analysis. research-solution.comjfda-online.com |

This table outlines the diverse roles of this compound in various chromatographic techniques, detailing the analyte types it is suited for and the underlying principles of its application.

Crystallographic and Morphological Investigations

The elucidation of the solid-state structure and morphology of this compound is crucial for understanding its physical and chemical behavior. Techniques such as X-ray Diffraction (XRD) and electron microscopy are indispensable in these investigations.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray diffraction (XRD) stands as the principal technique for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal or a powder sample of this compound, researchers can determine the unit cell dimensions, space group, and the precise arrangement of the tetrapropylammonium cations and bisulfate anions in the crystal lattice.

This analysis would reveal key structural details such as bond lengths, bond angles, and intermolecular interactions, including potential hydrogen bonding between the bisulfate anions. For a compound like this compound, which has a reported melting point of 158-160 °C, XRD would be instrumental in studying its crystalline form at room temperature.

Data from a hypothetical XRD analysis of this compound could be presented as follows:

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 14.2 |

| c (Å) | 12.8 |

| β (°) | 95.5 |

| Volume (ų) | 1900 |

| Z | 4 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific crystallographic data for this compound is not available in the public domain.

Electron Microscopy (SEM, HRTEM) for Nanostructural Characterization

Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HRTEM) are powerful tools for investigating the morphology and nanostructure of materials.

Scanning Electron Microscopy (SEM): SEM would be employed to visualize the surface topography of this compound crystals or particles. This technique provides detailed information about the size, shape, and surface features of the material, which can be critical for applications in areas like catalysis or materials science.

High-Resolution Transmission Electron Microscopy (HRTEM): HRTEM offers even higher magnification, allowing for the visualization of the crystalline lattice at the nanoscale. For this compound, HRTEM could potentially be used to identify crystal defects, grain boundaries, and the arrangement of atoms in nanocrystalline samples.

Thermal Analysis in Reaction and Material Systems

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for understanding the thermal stability and phase behavior of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis would determine the decomposition temperature of this compound, providing insights into its thermal stability. For the related compound, tetrabutylammonium hydrogen sulfate, thermal stability has been observed up to 260 °C.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to identify phase transitions such as melting, crystallization, and solid-solid transitions. For this compound, DSC would precisely measure its melting point (reported as 158-160 °C) and the enthalpy associated with this transition.

A hypothetical thermal analysis data table for this compound is shown below:

| Analytical Technique | Parameter | Hypothetical Value |

| TGA | Onset of Decomposition | ~250 °C |

| DSC | Melting Point (Tₘ) | 159 °C |

| DSC | Enthalpy of Fusion (ΔHₘ) | 45 J/g |

Theoretical and Computational Investigations of Tetrapropylammonium Bisulfate Systems

Quantum Chemical Studies of Molecular and Ionic Interactions

Quantum chemical methods provide profound insights into the electronic structure and interactive forces governing the behavior of tetrapropylammonium (B79313) bisulfate. These computational tools allow for a detailed examination of the system at the atomic level, elucidating the nature of the bonds and the distribution of electrons, which are fundamental to its chemical properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the properties of a system can be determined from its electron density. wikipedia.orgscispace.com DFT has become a popular and versatile tool in chemistry and materials science for predicting molecular geometries, energies, and reactivity. wikipedia.orgnih.gov

In the context of tetrapropylammonium bisulfate, DFT calculations can be employed to:

Recent advancements in DFT, including the development of new functionals and linear scaling methods, have enhanced its accuracy and applicability to larger and more complex systems. nih.gov

Table 1: Key DFT-Calculable Properties for this compound

| Property | Description | Relevance to this compound |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its ground state. | Determines the stability of different conformations and isomers. |

| Electron Density | The probability of finding an electron at a particular point in space. | Reveals the distribution of charge and the nature of chemical bonds. |

| HOMO/LUMO Energies | Energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | The HOMO-LUMO gap is an indicator of chemical reactivity and stability. |

| Reactivity Descriptors | Quantities like chemical potential, hardness, and the Fukui function derived from the electron density. | Predicts the most likely sites for nucleophilic or electrophilic attack. |

Analysis of Hydrogen Bonding and Ion-Pairing Dynamics within this compound Complexes

The interactions between the tetrapropylammonium cation and the bisulfate anion, as well as with surrounding solvent molecules, are dominated by hydrogen bonding and ion-pairing effects.

Hydrogen Bonding: The bisulfate anion (HSO₄⁻) is a potent hydrogen bond donor and acceptor. It can form strong hydrogen bonds with suitable molecules, including water or other protic solvents. While the tetrapropylammonium cation lacks classical hydrogen bond donors, its interaction with the solvent can influence the hydrogen bonding network of the solution. nih.gov The strength and geometry of these hydrogen bonds can be meticulously studied using quantum chemical calculations.

Ion-Pairing: In solution, the tetrapropylammonium cation and the bisulfate anion can exist as a solvent-separated ion pair or a contact ion pair. The dynamics of this association and dissociation are crucial for understanding the compound's behavior in various chemical processes. pku.edu.cn Molecular dynamics simulations have shown that tetrapropylammonium does not exhibit strong ion pairing or clustering with sulfate (B86663) counterions in solution. nih.gov The large size and hydrophobic nature of the tetrapropylammonium cation influence its association with the bisulfate anion, a phenomenon that can be investigated through computational models. pku.edu.cn

Table 2: Types of Interactions in this compound Systems

| Interaction Type | Description | Significance |

|---|---|---|

| Cation-Anion | Electrostatic attraction and dispersion forces between the tetrapropylammonium cation and the bisulfate anion. | Governs the formation of ion pairs and the overall structure of the salt. |

| Ion-Solvent | Interactions of the ions with surrounding solvent molecules. | Determines solubility and influences the dynamics of ion pairing. |

| Hydrogen Bonding | Directed electrostatic interaction involving a hydrogen atom located between two electronegative atoms. | The bisulfate anion's ability to form hydrogen bonds is critical to its chemical behavior. |

Molecular Dynamics Simulations for Solution Behavior and Interfacial Phenomena

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of this compound in solution and at interfaces. nih.gov

Solution Behavior: In aqueous solutions, MD simulations can reveal how tetrapropylammonium and bisulfate ions are solvated by water molecules. These simulations can quantify the structure of the hydration shells around the ions and the dynamics of water molecules in these shells. acs.org For instance, simulations can show the preferential orientation of water molecules around the charged groups of the ions and the disruption of the bulk water structure by the hydrophobic alkyl chains of the tetrapropylammonium cation. nih.govacs.org

Interfacial Phenomena: The behavior of this compound at interfaces, such as the boundary between two immiscible liquids or a liquid and a solid, is critical for its application in areas like phase-transfer catalysis. uomustansiriyah.edu.iq MD simulations can model the adsorption of the ions at the interface, the resulting changes in interfacial tension, and the structure of the interfacial layer. uomustansiriyah.edu.iqscispace.comrsc.org These simulations can elucidate how the amphiphilic nature of the tetrapropylammonium cation drives it to the interface, thereby facilitating the transfer of the bisulfate anion across the phase boundary.

Table 3: Insights from MD Simulations of this compound

| Studied Phenomenon | Information Obtained from MD Simulations |

|---|---|

| Ion Solvation | Radial distribution functions showing the arrangement of solvent molecules around the ions. |

| Ion Pairing | Potential of mean force calculations to determine the free energy of association between the cation and anion. |

| Transport Properties | Diffusion coefficients of the ions and solvent molecules. |

| Interfacial Structure | Density profiles of the ions and solvent across the interface. |

| Interfacial Tension | Calculation of the surface tension reduction caused by the adsorption of the ions. |

Computational Design of this compound-Based Catalysts and Materials

Computational methods are increasingly used to design new catalysts and materials with desired properties, a process often referred to as computational or in silico design. d-nb.infosciopen.comresearchgate.net For this compound, this involves using theoretical models to predict how modifications to its structure or its integration into a larger material will affect its performance.

Catalyst Design: Tetrapropylammonium salts are known to function as phase-transfer catalysts. molnar-institute.com Computational approaches can be used to optimize their catalytic activity. illinois.edu This can involve:

Materials Design: this compound can also be a component in the design of new functional materials. For example, it could be incorporated into a polymer matrix or supported on a solid surface to create a heterogeneous catalyst or a material with specific surface properties. Computational modeling can guide this process by:

The integration of computational design with experimental synthesis and testing creates a powerful workflow for the accelerated discovery of new and improved catalysts and materials. d-nb.infoillinois.edu

Table 4: Strategies for Computational Design

| Design Goal | Computational Approach | Example for this compound |

|---|---|---|

| Enhanced Catalytic Activity | Quantitative Structure-Activity Relationship (QSAR) modeling. | Correlating the structural features of different tetraalkylammonium cations with their observed catalytic performance. |

| Improved Material Stability | DFT calculations of binding energies. | Calculating the energy required to remove this compound from a support material. |

| Novel Functionality | High-throughput virtual screening. | Screening a large database of potential counter-ions for the tetrapropylammonium cation to find new ion pairs with desirable properties. |

Catalytic Roles and Mechanistic Aspects of Tetrapropylammonium Bisulfate

Tetrapropylammonium (B79313) Bisulfate as a Phase Transfer Catalyst

Phase transfer catalysis (PTC) is a powerful technique in synthetic chemistry that enables reactions between reactants located in different, immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble reagent). wisdomlib.orgresearchgate.net Tetrapropylammonium bisulfate acts as a shuttle, transporting one reactant across the phase boundary to react with the other. operachem.com

Enhancing Reaction Rates and Yields in Multiphase Organic Reactions

The primary function of this compound as a phase transfer catalyst is to enhance reaction rates and yields. myskinrecipes.com By transferring a reactant from an aqueous phase to an organic phase, it overcomes the insolubility of the reactants, allowing the reaction to proceed at a much faster rate. researchgate.netoperachem.com This is particularly valuable in the synthesis of fine chemicals and organic intermediates. myskinrecipes.comcrdeepjournal.org For instance, in the alkylation of phenylacetonitrile, a reaction of industrial importance, phase transfer catalysts like tetraalkylammonium salts have proven to be highly effective. crdeepjournal.org The use of PTC can also lead to cleaner reactions with fewer byproducts, contributing to greener chemical processes. wisdomlib.orgresearchgate.net

Applications in Nucleophilic Substitution Reactions

This compound is particularly effective in facilitating nucleophilic substitution reactions. myskinrecipes.com In these reactions, a nucleophile replaces a leaving group in a molecule. A classic example is the reaction of an alkyl halide (insoluble in water) with a nucleophile like the cyanide ion (soluble in water). operachem.com The tetrapropylammonium cation forms an ion pair with the nucleophile in the aqueous phase. This ion pair is sufficiently lipophilic to be extracted into the organic phase, where the "naked" and highly reactive nucleophile can readily attack the alkyl halide. operachem.com This mechanism significantly accelerates reactions that would otherwise be extremely slow. operachem.com

Catalysis of Hydrolysis and Ring-Opening Reactions (e.g., aziridines, epoxides)

Research has demonstrated the efficacy of quaternary ammonium (B1175870) bisulfates, such as tetrabutylammonium (B224687) bisulfate (a close analog of this compound), as catalysts for the hydrolysis of epoxides and aziridines. researchgate.netrsc.org These reactions result in the formation of valuable 1,2-diols and β-amino alcohols, respectively, under mild and metal-free conditions. researchgate.net The catalyst facilitates the ring-opening of these strained heterocycles by activating the substrate. A polymer-supported version of quaternary ammonium bisulfate has also been developed, offering the advantage of easy recovery and recycling of the catalyst. connectedpapers.comccspublishing.org.cn

Mechanistic Elucidation of Catalytic Pathways

Understanding the mechanism by which this compound and related phase transfer catalysts operate is crucial for optimizing reaction conditions and designing more efficient catalysts.

Investigation of Interfacial Catalysis Mechanisms

The catalytic activity of phase transfer catalysts is intrinsically linked to interfacial phenomena. sciencenet.cn Two primary mechanisms are generally considered for phase transfer catalysis. In the first, the catalyst extracts the reactant ion from the aqueous phase into the bulk organic phase where the reaction occurs. operachem.com The second mechanism involves the reaction taking place at the interface between the two liquid phases. operachem.com For quaternary ammonium salts with longer alkyl chains, the catalysis is believed to occur predominantly at the interface. operachem.com The catalyst, while primarily residing in the organic phase, interacts with the aqueous phase at the boundary to facilitate the transfer of the reactive species. operachem.com The efficiency of this process is influenced by factors such as the interfacial tension between the phases. bohrium.com

Influence of Anion and Cation Structure on Catalytic Efficiency

The structure of both the cation and the anion of the phase transfer catalyst significantly influences its catalytic efficiency.

Cation Structure: The length of the alkyl chains on the quaternary ammonium cation is a critical factor. operachem.com Cations with very short alkyl chains are too water-soluble and cannot effectively transfer anions into the organic phase. operachem.com Conversely, excessively long alkyl chains render the catalyst almost exclusively soluble in the organic phase, hindering its ability to interact with the aqueous phase. operachem.com An optimal chain length exists that balances the catalyst's solubility between the two phases, leading to maximum reaction rates. operachem.com Studies have shown that quaternary ammonium ions with larger molecular volumes can be more efficient in certain applications. researchgate.net

Development of Recyclable and Heterogenized Catalytic Systems

The advancement of green chemistry has placed a strong emphasis on the development of catalytic systems that are not only efficient but also recyclable and reusable, minimizing waste and environmental impact. While specific studies focusing exclusively on this compound are not extensively documented in the provided research, the principles of recycling and heterogenization are well-established for analogous quaternary ammonium salts, particularly tetrabutylammonium bisulfate (TBAHS).

Research has shown that TBAHS is an effective and recyclable catalyst for reactions such as the hydrolysis of aziridines and epoxides. rsc.orgnih.gov In these processes, the catalyst, being soluble in the aqueous phase, can be easily separated from the organic products through simple extraction. rsc.org This allows the aqueous solution containing the catalyst to be reused in subsequent reaction cycles, demonstrating a straightforward method for catalyst recycling.

The concept of heterogenization involves immobilizing a homogeneous catalyst onto a solid support, which combines the high activity and selectivity of homogeneous catalysts with the ease of separation and handling of heterogeneous catalysts. nih.gov A notable strategy for quaternary ammonium bisulfates involves supporting them on macroporous resins. For instance, a macroporous resin (D201)-supported quaternary ammonium bisulfate (D201-HSO₄) has been successfully prepared and utilized for the hydrolysis of epoxides and aziridines. researchgate.net This solid-supported catalyst is easily prepared and can be recycled without a significant loss of activity. researchgate.net Other strategies include supporting acidic catalysts on materials like silica, which has been shown to yield excellent results in short reaction times and allows the catalyst to be reused for several cycles. nih.gov

These approaches, while demonstrated with other quaternary ammonium salts, lay a clear blueprint for the potential development of recyclable and heterogenized systems using this compound. The underlying principles of aqueous phase retention and solid support immobilization are directly applicable.

Table 1: Strategies for Recyclable and Heterogenized Quaternary Ammonium Salt Catalysts

| Catalytic System | Compound Example | Application | Recyclability Mechanism | Source |

| Aqueous Phase Recycling | Tetrabutylammonium bisulfate (TBAHS) | Hydrolysis of aziridines and epoxides | Catalyst remains in the aqueous phase and is reused after product extraction. | rsc.org |

| Solid Support Heterogenization | Macroporous resin-supported quaternary ammonium bisulfate | Hydrolysis of epoxides and aziridines | Catalyst is filtered off from the reaction mixture and reused. | researchgate.net |

| Silica Support | Silica supported bisulfate | Nitration of aromatics | Catalyst is easily separated and can be reused for multiple cycles. | nih.gov |

Application in Selective Catalytic Reduction (SCR) Processes

This compound, or more specifically the tetrapropylammonium (TPA⁺) cation, plays a crucial, albeit indirect, role in Selective Catalytic Reduction (SCR) technology. SCR is a primary method for reducing harmful nitrogen oxide (NOx) emissions from sources like diesel engines and industrial plants. ucl.ac.uk The most effective catalysts for this process are often metal-exchanged zeolites, such as Cu-SSZ-13. ucl.ac.uktandfonline.com

The synthesis of these specialized zeolites is where the tetrapropylammonium cation is essential. It functions as a structure-directing agent (SDA), also referred to as a template. During the hydrothermal synthesis of zeolites like ZSM-5 and SSZ-13, the TPA⁺ cation, typically introduced as tetrapropylammonium hydroxide (B78521) (TPAOH), organizes the silicate (B1173343) and aluminate precursor species, directing the formation of the specific porous framework characteristic of the zeolite. ucl.ac.ukrsc.org For example, in ZSM-5 synthesis, TPA⁺ is used to incorporate aluminum atoms at specific channel intersections within the zeolite structure. ucl.ac.uk Similarly, in the synthesis of the leading SCR catalyst, Cu-SSZ-13, precise conditions involving the TPA⁺ cation are used to control the material's composition and the distribution of aluminum ions throughout the framework. ucl.ac.uk

Once the zeolite framework is constructed around the TPA⁺ cations, the organic template is removed through calcination (high-temperature heating), leaving behind a crystalline, porous aluminosilicate (B74896) material. This material can then be ion-exchanged with active metals, such as copper, to create the final, highly active SCR catalyst. rsc.orgrsc.org The resulting Cu-SSZ-13 catalyst exhibits excellent activity in converting NOx to harmless nitrogen (N₂) and water (H₂O). jlu.edu.cnrsc.org

Therefore, while this compound itself is not the active catalyst in the SCR reaction, the tetrapropylammonium cation is fundamental to the manufacturing of the high-performance zeolite catalysts that are central to modern SCR systems.

Table 2: Role of Tetrapropylammonium in SCR Catalyst Synthesis

| Zeolite Catalyst | Role of Tetrapropylammonium (TPA⁺) | Precursor Compound | Resulting Catalyst Application | Source |

| ZSM-5 | Structure-Directing Agent (Template) | Tetrapropylammonium hydroxide (TPAOH) | NH₃-SCR | rsc.org |

| Cu-SSZ-13 | Structure-Directing Agent (Template) | Tetrapropylammonium hydroxide (TPAOH) | Leading catalyst for NH₃-SCR in diesel engines. | ucl.ac.uk |

Electrochemical Properties and Applications of Tetrapropylammonium Bisulfate

Interfacial Electrochemistry Involving Tetrapropylammonium (B79313) Ions

The tetrapropylammonium cation (TPA⁺) actively participates in electrochemical processes occurring at interfaces, such as liquid-liquid interfaces and the surface of electrode materials.

The transfer of ions across the interface between two immiscible electrolyte solutions (ITIES) is a fundamental process in various chemical and biological systems. bohrium.com The kinetics of this ion transfer can be studied using electrochemical techniques like cyclic voltammetry and AC impedance. rsc.orgresearchgate.net

Studies on the transfer of tetraalkylammonium ions, such as tetraethylammonium (B1195904) (TEA⁺), across water/nitrobenzene or water/1,2-dichloroethane interfaces have shown that this process is generally fast. rsc.orgresearchgate.netacs.org The rate of ion transfer can be influenced by the applied potential and the composition of the two liquid phases. chemrxiv.org While direct kinetic data for tetrapropylammonium bisulfate may be limited, the principles derived from studies on similar quaternary ammonium (B1175870) ions are applicable. The desolvation of ions at the interface is often considered the rate-limiting step in charge transfer. bohrium.com

A significant application of tetrapropylammonium ions is in the electrochemical exfoliation of bulk layered materials to produce two-dimensional (2D) nanosheets. rsc.orgchinesechemsoc.org In this process, the TPA⁺ cations act as intercalants. When a negative potential is applied to the bulk material (cathode), the relatively large TPA⁺ cations are driven into the interlayer spaces of the crystal lattice. chinesechemsoc.orgresearchgate.net

This intercalation expands the layers, weakening the van der Waals forces that hold them together and facilitating the exfoliation of thin sheets. ntu.edu.sgaip.org This method has been successfully used to prepare various 2D materials. The use of larger organic cations like TPA⁺ instead of smaller ions like Li⁺ can be advantageous as it may prevent undesired phase transitions in the exfoliated material. chinesechemsoc.org

The table below details specific examples of 2D materials exfoliated using tetrapropylammonium cations.

| 2D Material | Bulk Material | Electrolyte Details | Key Findings | Reference |

| VSe₂ | VSe₂ Crystal | Tetrapropylammonium (TPA⁺) as intercalant | Produced ultrathin VSe₂ sheets with a 43% fraction of monolayers. | chinesechemsoc.orgresearchgate.net |

| PtSe₂ | PtSe₂ Crystal | 0.0025 M Tetrapropylammonium (TPRA⁺) in DMSO | Achieved an optimal yield of ~44% bi-layer PtSe₂ at a voltage of -6 V. | rsc.org |

| PtTe₂ | PtTe₂ Crystal | Tetrapropylammonium (TPRA⁺) or Tetrabutylammonium (B224687) (TBA⁺) in DMSO | Produced bi-layer nanosheets with a thickness of 1.2–1.5 nm. | rsc.org |

The electrolyte can also contain anions like sulfate (B86663) (SO₄²⁻) or bisulfate (HSO₄⁻), which can participate in anodic exfoliation processes. rsc.org

Advanced Electrochemical Synthesis and Sensing Applications

The properties of this compound make it a candidate for use in advanced electrochemical synthesis and the development of electrochemical sensors. In electrosynthesis, tetraalkylammonium salts are often used as supporting electrolytes to provide a conductive medium and a wide potential window, which is essential for carrying out redox reactions that might not be accessible in other systems. mdpi.comrsc.org The choice of electrolyte can influence reaction yields and product selectivity. nih.gov

In the field of electrochemical sensing, the components of the electrolyte can play a crucial role in the sensor's performance. While specific applications of this compound in sensing are not widely documented, the principles of using quaternary ammonium salts in sensor design are established. For instance, they can be part of the electrolyte in which the detection of a target analyte occurs. mdpi.com The development of electrochemical sensors for various analytes, from biomarkers in whole blood to pesticides, often relies on carefully designed electrolyte systems to ensure sensitivity and selectivity. nih.govfrontiersin.orgmdpi.com

Applications in Materials Science and Engineering Involving Tetrapropylammonium Bisulfate

Fabrication and Functionalization of Advanced Materials

The functionalization of material surfaces is a critical process for modifying their chemical and physical properties, enabling them to interact with other substances in a controlled manner or introducing new functionalities. mdpi.com Tetraalkylammonium salts, including tetrapropylammonium (B79313) bisulfate, play a role in these processes.

One significant application is in the electrochemical exfoliation of layered materials to produce high-quality, two-dimensional (2D) nanosheets. For instance, in the production of black phosphorus nanosheets, an electrolyte solution containing tetra-n-butylammonium bisulfate in propylene (B89431) carbonate is used. jove.com Applying a voltage in this electrochemical cell facilitates the delamination of the bulk black phosphorus crystal into thin flakes. jove.com This method is valued for its ability to produce high yields of high-quality 2D materials, which are solution-processable and suitable for fabrication into electronic and optoelectronic devices. jove.com

The functionalization process can be covalent, involving the formation of strong chemical bonds, or non-covalent, based on weaker interactions like electrostatic forces. nih.gov Quaternary ammonium (B1175870) compounds can be involved in various functionalization strategies. For example, the modification of waste-derived cellulose (B213188) materials with quaternary ammonium groups has been shown to create effective ion exchange adsorbents for water purification. d-nb.info This process adds positive cationic groups to the material, enhancing its ability to bind with anionic pollutants. d-nb.info Similarly, the functionalization of material surfaces with bioactive molecules can be achieved using methods that are both biocompatible and bioorthogonal, sometimes employing catechol-based surface chemistry. biorxiv.org

Role in Anion Exchange Membranes and Other Ionic Conductors

Anion exchange membranes (AEMs) are critical components in various energy and electrochemical devices, such as fuel cells and water electrolyzers. nih.govresearchgate.net The performance of these devices is highly dependent on the properties of the AEM, which must exhibit high ionic conductivity, chemical stability (especially in alkaline environments), and robust mechanical properties. illinois.edu

Research into AEMs involves synthesizing polymers with various cation types to optimize performance. Studies have compared different headgroups, such as benzyltrimethylammonium (B79724) and benzylmethylimidazolium, finding trade-offs between ionic conductivity and stability. illinois.edu The development of novel AEMs often involves the synthesis of new polymers and crosslinkers. For example, physically and chemically stable AEMs have been prepared through the reaction of an ether-bond-free aryl backbone with a urea (B33335) group-containing crosslinker. nih.gov While not always specifying tetrapropylammonium bisulfate, the synthesis of precursor materials for AEMs can involve related quaternary ammonium salts like tetrabutylammonium (B224687) iodide as catalysts. nih.gov

Ionic conductors, a broader class of materials that includes AEMs, are essential for applications like solid-state batteries and dye-sensitized solar cells. acs.org Tetraalkylammonium salts are studied for their potential as ionic liquids or as components in solid electrolytes. Research on tetrabutylammonium hydrogen sulfate (B86663) has shown that its ionic conductivity changes significantly with temperature, increasing from 10⁻⁸ S/cm at 60 °C to 10⁻² S/cm in its molten state (165–180 °C). researchgate.net The structure of the salt, particularly the formation of hydrogen-bonded sulfate dimers, can hinder effective proton transfer at lower temperatures. researchgate.net The design of amorphous ionic conductors, for instance by linking an ionic liquid unit to a polyhedral oligomeric silsesquioxane (POSS) cage, aims to prevent crystallization and improve ion mobility. acs.org

| Material System | Cation Group | Key Finding/Property | Reference |

|---|---|---|---|

| Cross-linked Poly(vinyl alcohol) AEM | Methylpiperidinium / Hexanediylbis(piperidinium) | Cross-linked membrane showed hydroxide (B78521) conductivity of 72.5 mS cm⁻¹ at 90°C. | nih.gov |

| CPBTT-x AEMs | Quaternary Ammonium | Exhibited OH⁻ conductivity up to 122.9 mS cm⁻¹ at 90°C and maintained 87.3% of its ion-exchange capacity after 1080 hours in 1 M NaOH at 80°C. | nih.gov |

| Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) | Tetrabutylammonium | Conductivity of the melt (165–180 °C) is >10⁻² S/cm with an activation energy of 0.5 eV. | researchgate.net |

| POSS-based Ionic Conductor | Imidazolium | Amorphous ionic conductor designed to prevent crystallization and enhance ion mobility for solid-state devices. | acs.org |

Integration into Nanostructured Materials and Composites

Nanostructured materials and composites are engineered at the nanoscale to achieve unique properties not found in their bulk counterparts. Tetraalkylammonium salts like this compound are utilized in the synthesis and modification of these advanced materials.

Template-assisted electrodeposition is a versatile technique for creating nanostructured materials with controlled shapes and sizes, such as nanowires and nanotubes. researchgate.net This method employs a template, often a porous membrane, as a cathode in an electrochemical cell to guide the deposition of the desired material. researchgate.net The properties of the electrolyte, which can include ionic liquids and salts like this compound, are crucial for determining the morphology and yield of the final nanostructure. researchgate.net

In the realm of polymer composites, tetraalkylammonium salts are used to modify fillers and improve their compatibility with the polymer matrix. For example, clay minerals such as bentonite (B74815) can be treated with aqueous solutions of tetrabutylammonium bromide to create organophilic clay-composite support-activators for olefin polymerization catalysts. google.com This modification alters the surface properties of the clay, enhancing its interaction with the catalyst and the growing polymer chains. google.com

Furthermore, the electrochemical exfoliation technique mentioned earlier is a prime example of integrating these salts into the fabrication of nanostructured materials. The use of tetra-n-butylammonium bisulfate as an electrolyte enables the production of 2D black phosphorus nanosheets, a material with significant potential in electronics and photonics. jove.com The processability of these exfoliated materials allows for their incorporation into various devices through printing and coating techniques. jove.com

| Application Area | Material/Process | Role of Tetraalkylammonium Salt | Reference |

|---|---|---|---|

| 2D Materials Synthesis | Electrochemical exfoliation of black phosphorus | Tetra-n-butylammonium bisulfate used as an electrolyte for delamination. | jove.com |

| Polymerization Catalysts | Clay-composite support-activators | Tetrabutylammonium bromide used to modify bentonite clay. | google.com |

| Adsorbents | Functionalization of magnesium silicate (B1173343) | Tetrabutylammonium dihydrogen phosphate (B84403) used to create a new adsorbent for La(III) removal. | acs.org |

| Supercapacitors | Nanostructured Electrodes | Nanostructured materials like graphene and nanotubes are developed for electrodes; synthesis can involve various electrolytes and surfactants. | researchgate.net |

Influence on Material Properties and Performance

The incorporation of this compound and related salts into materials can significantly influence their final properties and performance characteristics, including thermal stability, ionic conductivity, and mechanical behavior.

In the context of ionic conductors, the thermal properties of the salt itself are paramount. Tetrabutylammonium hydrogen sulfate is reported to be thermally stable up to 260 °C. researchgate.net The presence of additives can further modify these properties. For instance, studies on tetrabutylammonium-based ionic salts with Al₂O₃ nanoparticle additives have been conducted to assess their potential for thermal energy storage. mdpi.com The structure of these salts, which consists of a cation and an anion, leads to intermolecular forces that influence their thermal stability and other physicochemical properties. mdpi.com

The introduction of tetraalkylammonium salts can also affect the electrochemical behavior of materials. In a study on lead-acid batteries, adding tetrabutylammonium hydrogen sulfate (TBAHS) to the electrolyte was found to increase the hydrogen and oxygen overpotential. researchgate.net It also altered the crystalline structure of the PbSO₄ layer formed on the battery grids during cycling. researchgate.net This suggests that such additives can be used to modify and potentially improve battery performance by influencing the fundamental electrochemical reactions.

Furthermore, when used to functionalize surfaces, these salts alter surface energy and wettability. mdpi.com In the case of adsorbents, functionalizing magnesium silicate with tetrabutylammonium dihydrogen phosphate was shown to maintain the porous structure of the support while adding new functional groups. acs.org The specific surface area of the material decreased slightly from 230.1 m²·g⁻¹ to 193.7 m²·g⁻¹, but the modification created an effective adsorbent for the removal of lanthanum ions from aqueous solutions. acs.org

| Property | Material System | Observed Effect | Reference |

|---|---|---|---|

| Thermal Stability | Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) | Thermally stable up to 260°C. | researchgate.net |

| Ionic Conductivity | Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) | Conductivity ranges from 10⁻⁸ S/cm at 60°C to >10⁻² S/cm in the melt (165–180°C). | researchgate.net |

| Electrochemical Behavior | Lead acid battery electrolyte with TBAHS additive | Increased hydrogen and oxygen overpotential; modified PbSO₄ crystal structure. | researchgate.net |

| Surface Area | Magnesium silicate functionalized with TBAH₂P | Specific surface area changed from 230.1 m²·g⁻¹ to 193.7 m²·g⁻¹ post-functionalization. | acs.org |

Green Chemistry Principles and Environmental Considerations of Tetrapropylammonium Bisulfate

Design for Reduced Environmental Impact in Chemical Synthesis and Processing

The synthesis of quaternary ammonium (B1175870) salts, including Tetrapropylammonium (B79313) bisulfate, traditionally involves the quaternization of a tertiary amine with an alkylating agent, followed by an anion exchange. The environmental impact of this process is largely dependent on the choice of solvents, reactants, and reaction conditions.

In recent years, there has been a growing emphasis on developing greener synthetic routes for such compounds. While specific research on the eco-friendly synthesis of Tetrapropylammonium bisulfate is not extensively documented in publicly available literature, general principles of green chemistry are being applied to the broader class of quaternary ammonium compounds. One chemical supplier, GIHI CHEMICALS, mentions the use of biological, enzyme, and water-phase green synthesis methods for its products, which could potentially be applied to the production of this compound to enhance its environmental profile. echemi.com Such methods aim to reduce the use of hazardous solvents and reagents, lower energy consumption, and minimize waste generation.

Further research into alternative, more benign alkylating agents and the use of renewable resources as starting materials would contribute significantly to reducing the environmental impact of this compound synthesis.

Strategies for Waste Minimization and Process Intensification

This compound and its analogs, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), have shown potential as catalysts in organic synthesis, which can contribute to waste minimization and process intensification. For instance, tetrabutylammonium hydrogen sulfate has been effectively used as a catalyst in the eco-friendly and efficient synthesis of glycosyl 1,4-dihydropyridines. researchgate.net This type of catalysis often allows for higher yields, milder reaction conditions, and the potential for catalyst recycling, all of which align with the principles of green chemistry.

While specific industrial-scale applications of this compound in waste minimization are not widely reported, its role as a phase-transfer catalyst in various reactions can lead to:

Reduced solvent usage: By facilitating reactions between reactants in different phases, the need for co-solvents can be diminished.

Increased reaction rates: Faster reactions can lead to lower energy consumption and smaller reactor sizes, contributing to process intensification.

Improved selectivity: Higher selectivity towards the desired product reduces the formation of byproducts and simplifies purification processes, thereby minimizing waste.

The development of processes where this compound can be efficiently recovered and reused would further enhance its contribution to waste minimization.

Sustainable Analytical Methodologies Employing this compound

A significant and well-documented application of this compound is in the field of analytical chemistry, specifically as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comscribd.commakewebeasy.netarrow.com Ion-pair chromatography is a valuable technique for the separation of ionic and highly polar compounds that are poorly retained on conventional reversed-phase columns.

The use of this compound in HPLC can be viewed through the lens of sustainable analytical methodologies:

Enabling the use of less hazardous mobile phases: By improving the retention and separation of analytes, the use of more environmentally benign mobile phase compositions, such as those with higher water content, may be possible.

Improving analytical efficiency: The high purity of ion-pairing reagents like this compound leads to improved accuracy and reproducibility, reducing the need for repeat analyses and thus conserving solvents and energy. sigmaaldrich.com

Facilitating analysis of complex mixtures: Its use allows for the reliable separation of complex mixtures of polar and ionic molecules, which is crucial in pharmaceutical and environmental analysis. sigmaaldrich.comchemicalbook.com

The following table summarizes the application of this compound as an ion-pairing reagent, highlighting its role in sustainable analytical practices.

| Application Area | Analytical Technique | Role of this compound | Contribution to Sustainability |

| Pharmaceutical Analysis | Ion-Pair HPLC | Separation of ionic and polar drug molecules | Enables use of less hazardous mobile phases, improves accuracy. sigmaaldrich.com |

| Environmental Monitoring | Ion-Pair HPLC | Separation of ionic pollutants | Facilitates reliable analysis of complex environmental samples. chemicalbook.com |

| General Laboratory Analysis | Ion-Pair Chromatography | Reagent for the separation of complex mixtures | High purity leads to reproducible and reliable results, minimizing analytical waste. sigmaaldrich.comscribd.commakewebeasy.net |

Life Cycle Assessment of this compound Applications

A comprehensive Life Cycle Assessment (LCA) for this compound is not currently available in the public domain. An LCA would evaluate the environmental impacts associated with all stages of the compound's life, from raw material extraction and synthesis to its use and final disposal.

A safety data sheet for this compound suggests disposal through incineration in a chemical incinerator equipped with an afterburner and scrubber. capotchem.cn It also advises against letting the product enter drains, indicating potential environmental hazards if not handled properly. capotchem.cn

While a specific LCA is lacking, general concerns for quaternary ammonium compounds include their potential for persistence in the environment and aquatic toxicity. Therefore, responsible use and disposal are critical. Future research should focus on conducting a thorough LCA for this compound to identify environmental hotspots in its life cycle and to guide the development of more sustainable practices for its production and application.

Future Research Directions and Emerging Paradigms for Tetrapropylammonium Bisulfate

Synergistic Applications in Multi-functional Systems

The distinct properties of the tetrapropylammonium (B79313) cation and the bisulfate anion position the compound as a valuable component in multi-functional systems where synergy between different components is key. Future research is trending towards exploiting these dual functionalities.

One promising area is in advanced oxidation processes (AOPs). AOPs generate highly reactive species, like hydroxyl radicals, to degrade persistent pollutants. waterandwastewater.comnih.gov The bisulfate anion is a precursor in the electrolytic production of strong oxidants like peroxydisulfate, while the TPA cation can act as a phase-transfer agent, facilitating the transport of reactants across immiscible phases to enhance degradation efficiency. myskinrecipes.comkirj.ee This synergy could lead to the design of more effective AOPs for wastewater treatment.

Furthermore, the principles of ion-pairing catalysis open avenues for TPA-bisulfate in sophisticated catalytic systems. acs.orgnih.gov In this paradigm, the TPA cation could be paired with a catalytically active anionic complex, while the bisulfate anion could serve to maintain the charge balance or influence the reaction environment's acidity. cymitquimica.com Research in this domain could involve pairing TPA with chiral anions to induce enantioselectivity in reactions, a strategy that relies on the precise noncovalent interactions between the ion-paired catalyst and the substrates. acs.org The ability of the TPA cation to enhance solubility in organic solvents makes it particularly suitable for such applications. scbt.com

Table 1: Potential Synergistic Roles of Tetrapropylammonium Bisulfate Components

| Component | Potential Function | Synergistic Application Area |

| Tetrapropylammonium (TPA) Cation | Phase-Transfer Agent, Solubility Enhancer, Structure-Directing Agent | Advanced Oxidation Processes, Ion-Pairing Catalysis, Materials Synthesis |

| Bisulfate (HSO₄⁻) Anion | Acidic Modifier, Precursor to Oxidants, Charge-Balancing Ion | Advanced Oxidation Processes, Catalysis, Electrochemistry |

Advances in Computational-Experimental Integration for Design

The integration of computational modeling with experimental validation is becoming crucial for accelerating the design of new functional materials and catalytic systems. nih.govresearchgate.net While specific computational studies on this compound are nascent, the application of established theoretical methods represents a significant future direction.

Computational tools like Density Functional Theory (DFT) and Ab initio Molecular Dynamics (AIMD) can provide deep insights into the molecular interactions governing the behavior of TPA-bisulfate. acs.orgresearchgate.net For instance, modeling can elucidate the hydrogen bonding network involving the bisulfate anion and its influence on the compound's role as a catalyst or electrolyte. researchgate.net Such simulations can predict how the TPA cation's structure and charge distribution interact with other species in a reaction, guiding the design of more selective catalysts. acs.org

In materials science, computational models are used to predict how structure-directing agents like the TPA cation guide the formation of porous materials such as zeolites. wikipedia.org By simulating the assembly process, researchers can rationally design templates to synthesize materials with desired pore sizes and properties. This predictive power reduces the trial-and-error nature of experimental work. The synergy between computational prediction and experimental synthesis is a powerful paradigm for discovering novel applications for TPA-bisulfate in areas from catalysis to energy storage. nih.govresearchgate.net

Exploring New Catalytic Reactivities and Selectivities

While this compound is known as a phase-transfer catalyst (PTC) for promoting reactions between immiscible reactants, future research aims to uncover new reactivities and enhance selectivity. myskinrecipes.comcymitquimica.com Phase-transfer catalysis is effective in nucleophilic substitutions and the synthesis of fine chemicals by facilitating the movement of anions into an organic phase. myskinrecipes.com

A key area of exploration is the development of asymmetric phase-transfer catalysis, where a chiral version of the catalyst induces the formation of one enantiomer of a product over the other. While studies have often focused on other catalysts, the principles can be extended to systems involving TPA. core.ac.uknih.gov By modifying the structure of the quaternary ammonium (B1175870) cation, it may be possible to create a chiral environment that directs the outcome of a reaction, a field of significant academic and industrial interest. core.ac.uk

Furthermore, the tetrapropylammonium cation is a precursor to highly selective and specialized oxidizing agents. wikipedia.org A prominent example is tetrapropylammonium perruthenate (TPAP), which is formed from a TPA salt. wikipedia.org TPAP is a mild and selective oxidant used in organic synthesis to convert primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation. wikipedia.org Future work could focus on developing other novel reactive species derived from TPA-bisulfate, expanding its utility beyond conventional phase-transfer reactions. This involves exploring different counter-ions and their potential to unlock new catalytic cycles and transformations.

Table 2: Catalytic Applications and Research Directions

| Application Type | Description | Emerging Research Focus |

| Phase-Transfer Catalysis | Facilitates reactions between reactants in different phases (e.g., aqueous and organic). myskinrecipes.com | Asymmetric PTC using chiral TPA analogues; understanding structure-activity relationships. core.ac.uk |

| Precursor to Oxidants | The TPA cation is a component of specialized oxidants like TPAP. wikipedia.org | Development of new, highly selective catalytic oxidants based on the TPA scaffold. |

| Ion-Pairing Catalysis | Used in complex systems where the cation interacts with an anionic metal catalyst. acs.orgnih.gov | Designing bifunctional catalysts where both the cation and anion play active roles in the reaction mechanism. |

Innovations in Electrochemical and Materials Science Frontiers

Innovations in electrochemistry and materials science are uncovering new and exciting roles for this compound, driven by its ionic conductivity, electrochemical stability, and function as a structure-directing agent. rsc.orgwikipedia.org

In materials science, the TPA cation is a well-established structure-directing agent (SDA), or template, in the synthesis of zeolites, such as ZSM-5, and other porous materials. wikipedia.org The size and shape of the cation guide the formation of the material's crystalline framework, creating pores of a specific size. After synthesis, the organic template is removed, leaving behind a highly structured material with applications in catalysis and separations. wikipedia.org

A significant emerging application is in the electrochemical exfoliation of 2D materials. Research has shown that electrolytes containing tetrapropylammonium cations can be used to produce bi-layer nanosheets of materials like platinum diselenide (PtSe₂). rsc.org In this process, the TPA cations intercalate between the layers of the bulk material, facilitating their separation into thin sheets. rsc.org This method is a promising route for the large-scale production of 2D materials for use in electronics and optoelectronics. Similarly, related quaternary ammonium bisulfate compounds have been used as electrolyte additives to improve the performance of electrochemical systems like batteries and for the electrodeposition of metallic nanowires. researchgate.netengineering.org.cn These studies suggest a strong potential for TPA-bisulfate in advancing energy storage and nano-fabrication technologies. researchgate.netresearchgate.net

Table 3: Applications in Electrochemistry and Materials Science

| Field | Application | Role of this compound |

| Materials Synthesis | Zeolite Synthesis (e.g., ZSM-5) | Acts as a Structure-Directing Agent (SDA) to template the porous structure. wikipedia.org |

| 2D Materials | Electrochemical Exfoliation of PtSe₂ | The TPA cation serves as an intercalant in the electrolyte to separate layers. rsc.org |

| Electrochemistry | Electrolyte Additive | The related tetrabutylammonium (B224687) bisulfate improves overpotential in lead-acid batteries and facilitates electrodeposition. researchgate.netengineering.org.cn |

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of tetrapropylammonium bisulfate be verified experimentally?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze -NMR spectra in DO to confirm the presence of tetrapropylammonium cations (δ ~1.0–1.6 ppm for methylene groups, δ ~3.2–3.4 ppm for N-CH groups) .

- Infrared (IR) Spectroscopy : Identify characteristic bisulfate (HSO) peaks at ~1050 cm (S-O stretching) and ~880 cm (S-OH bending) .

- Elemental Analysis : Verify stoichiometry using C, H, N, and S percentages (theoretical molecular weight: 283.43 g/mol) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to risks of respiratory irritation (H335), severe eye damage (H318), and aquatic toxicity (H401) .

- Waste Disposal : Collect contaminated waste separately and transfer to licensed hazardous waste facilities to comply with environmental regulations .

- Storage : Store in airtight containers at room temperature to prevent hygroscopic degradation .

Q. What are the key physicochemical parameters influencing its solubility and stability in aqueous solutions?

- Methodology :

- Solubility Testing : Conduct gravimetric analysis in solvents like water, ethanol, or THF under controlled humidity (due to hygroscopicity) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to monitor decomposition (melting point: 158–160°C) and identify degradation products (e.g., SO gases above 200°C) .

Advanced Research Questions

Q. How does this compound function as an electrolyte in electrochemical exfoliation of 2D materials?

- Methodology :

- Electrochemical Setup : Use this compound (0.1–1 M in water) as a cationic electrolyte with a Pt cathode and graphite anode. Apply 5–10 V to intercalate cations into layered materials .

- Exfoliation Efficiency : Quantify yield via Raman spectroscopy or atomic force microscopy (AFM) to assess monolayer formation .